An In-depth Technical Guide to 2,9-Diphenyl-1,10-phenanthroline: Synthesis, Properties, and Advanced Applications
An In-depth Technical Guide to 2,9-Diphenyl-1,10-phenanthroline: Synthesis, Properties, and Advanced Applications
This guide provides a comprehensive technical overview of 2,9-Diphenyl-1,10-phenanthroline, a pivotal ligand in modern chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, detailed synthesis protocols, and its significant applications in catalysis and medicine, all grounded in established scientific principles and supported by authoritative references.
Core Compound Identification and Properties
2,9-Diphenyl-1,10-phenanthroline, a derivative of 1,10-phenanthroline, is a heterocyclic organic compound distinguished by the presence of two phenyl groups at the 2 and 9 positions. This substitution imparts significant steric hindrance around the nitrogen donor atoms, a feature that profoundly influences its coordination chemistry and subsequent applications.
Chemical Structure:
The structure consists of a rigid, planar 1,10-phenanthroline core with phenyl substituents flanking the nitrogen atoms. This arrangement is crucial for its unique chelating properties.
Below is a summary of the key physicochemical properties of 2,9-Diphenyl-1,10-phenanthroline:
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₆N₂ | [1] |
| Molecular Weight | 332.41 g/mol | [1] |
| Appearance | White to yellow powder/crystal | [1] |
| Melting Point | 186.0 to 190.0 °C | [1] |
| Purity (HPLC) | >98.0% | [1] |
| Solubility | Soluble in chloroform | [3] |
Synthesis of 2,9-Diphenyl-1,10-phenanthroline: A Step-by-Step Protocol
The synthesis of 2,9-disubstituted-1,10-phenanthrolines is a well-established area of organic synthesis.[2] A common and effective strategy involves a two-step process starting from 2,9-dimethyl-1,10-phenanthroline (neocuproine), proceeding through a chlorinated intermediate. The final step typically employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers high yields and good functional group tolerance.
The causality behind this multi-step approach lies in the need to first activate the 2 and 9 positions of the phenanthroline ring for subsequent carbon-carbon bond formation. Direct phenylation is challenging, hence the conversion to a di-chloro derivative provides excellent reactive sites for cross-coupling.
Below is a detailed, self-validating protocol for the synthesis of 2,9-Diphenyl-1,10-phenanthroline.
Experimental Protocol: Synthesis of 2,9-Diphenyl-1,10-phenanthroline
Part A: Synthesis of the Precursor, 2,9-Dichloro-1,10-phenanthroline
This initial step involves the chlorination of 1,10-phenanthroline-2,9-dione.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,10-phenanthroline-2,9-dione with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
Reaction Execution: The mixture is refluxed for 8-16 hours under an inert nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water. The resulting precipitate, 2,9-dichloro-1,10-phenanthroline, is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Part B: Suzuki-Miyaura Cross-Coupling to Yield 2,9-Diphenyl-1,10-phenanthroline
This final step couples the chlorinated precursor with phenylboronic acid.
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere, dissolve 2,9-dichloro-1,10-phenanthroline and phenylboronic acid (2.2 equivalents) in a suitable solvent such as a mixture of toluene and ethanol.
-
Catalyst and Base Addition: To this solution, add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), and an aqueous solution of a base, typically sodium carbonate or potassium carbonate.
-
Reaction Execution: The reaction mixture is heated to reflux and stirred vigorously for 12-24 hours. The reaction progress is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2,9-diphenyl-1,10-phenanthroline as a solid.
Caption: Synthesis workflow for 2,9-Diphenyl-1,10-phenanthroline.
Applications in Research and Development
The unique steric and electronic properties of 2,9-diphenyl-1,10-phenanthroline have led to its widespread use in various fields of chemical research and are increasingly being explored in drug development.
Coordination Chemistry and Photocatalysis
2,9-Diphenyl-1,10-phenanthroline is an excellent bidentate ligand, forming stable complexes with a variety of transition metals.[2] The bulky phenyl groups create a sterically hindered coordination environment, which can enforce specific geometries and influence the reactivity of the metal center.
A particularly significant application is in the field of photoredox catalysis, where copper(I) complexes of 2,9-diphenyl-1,10-phenanthroline, such as [Cu(dpp)₂]⁺, have shown remarkable efficacy.[2] These complexes exhibit long-lived metal-to-ligand charge transfer (MLCT) excited states, enabling them to act as potent photosensitizers for a range of organic transformations, including Atom Transfer Radical Addition (ATRA) reactions.[3][4][5][6]
Mechanism of Action in ATRA Reactions:
The photocatalytic cycle is initiated by the photoexcitation of the copper(I) complex. This leads to an excited state with both an oxidized copper(II) center and a reduced ligand radical anion. This excited complex can then engage in electron transfer processes with organic substrates, initiating a radical chain reaction. The steric bulk of the diphenylphenanthroline ligand is crucial for preventing catalyst deactivation and promoting efficient catalytic turnover.
Caption: Photocatalytic cycle of an ATRA reaction with a Cu(I)-dpp complex.
Experimental Protocol: Copper-Catalyzed Atom Transfer Radical Addition (ATRA)
The following is a general protocol for a photocatalytic ATRA reaction using a [Cu(dpp)₂]⁺ complex.
-
Catalyst Preparation: The [Cu(dpp)₂]PF₆ catalyst can be synthesized by reacting 2,9-diphenyl-1,10-phenanthroline with a copper(I) salt, such as [Cu(CH₃CN)₄]PF₆, in a suitable solvent like dichloromethane.
-
Reaction Setup: In a photoreactor tube, the alkene substrate, the alkyl halide (R-X), and the [Cu(dpp)₂]PF₆ catalyst (typically 1-5 mol%) are dissolved in a degassed solvent (e.g., acetonitrile or dichloromethane).
-
Reaction Execution: The reaction mixture is stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for the required time (typically several hours), with reaction progress monitored by GC-MS or NMR.
-
Work-up and Purification: Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the desired ATRA product.
Drug Development: Targeting G-Quadruplex DNA
In the realm of drug development, 2,9-disubstituted-1,10-phenanthroline derivatives are emerging as promising anticancer agents due to their ability to selectively bind to and stabilize G-quadruplex DNA structures.[7][8] G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and the promoter regions of some oncogenes.
Mechanism of Anticancer Activity:
The stabilization of G-quadruplexes in telomeres by these phenanthroline derivatives can inhibit the activity of telomerase, an enzyme that is overactive in the majority of cancer cells and is essential for maintaining telomere length and enabling immortal cell proliferation.[9] By locking the telomere into a G-quadruplex conformation, the ligand effectively blocks telomerase from accessing its substrate, leading to telomere shortening, cellular senescence, and ultimately, apoptosis of the cancer cells.
Caption: Mechanism of telomerase inhibition by G-quadruplex stabilization.
Experimental Evaluation of G-Quadruplex Binding:
The interaction of 2,9-diphenyl-1,10-phenanthroline derivatives with G-quadruplex DNA can be assessed using various biophysical techniques:
-
FRET (Förster Resonance Energy Transfer) Melting Assays: These assays measure the increase in the melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding, indicating stabilization.[7][8]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can confirm the formation of G-quadruplex structures and detect conformational changes upon ligand binding.[7][8]
Conclusion
2,9-Diphenyl-1,10-phenanthroline is a versatile and powerful ligand with a well-defined structure and accessible synthesis. Its unique steric properties have paved the way for significant advancements in photoredox catalysis, offering efficient and sustainable methods for organic synthesis. Furthermore, its derivatives are at the forefront of innovative anticancer strategies, demonstrating the critical role of targeted molecular design in drug development. This guide provides a foundational understanding for researchers and scientists to explore and expand upon the vast potential of this remarkable compound.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11186609, 2,9-Diphenyl-1,10-phenanthroline. Retrieved from [Link]
- Requirand, P., et al. (2017). Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. Dalton Transactions, 46(20), 6553-6569.
- Maji, S., et al. (2021). New 2,9-disubstituted-1,10-phenanthroline derivatives with anticancer activity by selective targeting of telomeric G-quadruplex DNA. Bioorganic & Medicinal Chemistry, 36, 116093.
- Guedes, R. C., et al. (2022). Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders. Bioorganic & Medicinal Chemistry, 72, 116971.
- Fayad, R., et al. (2020). Mechanistic Insights into Visible-Light-Induced ATRA Reactions Powered by the Symbiotic Relationship between Cu(II)/Cu(I) Phenanthroline Complexes.
- Mergny, J. L., & Hélène, C. (1998). G-quadruplex DNA: a target for drug design.
-
Requirand, P., et al. (2017). Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. Dalton Transactions, 46(20), 6553-6569. Retrieved from [Link]
-
Guedes, R. C., et al. (2022). Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-photocatalyzed atom transfer radical addition of thiosulfonates to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,9-Dichloro-1,10-phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
